4-(1,3,4-Oxadiazol-2-yl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
4-(1,3,4-oxadiazol-2-yl)morpholine |
InChI |
InChI=1S/C6H9N3O2/c1-3-10-4-2-9(1)6-8-7-5-11-6/h5H,1-4H2 |
InChI Key |
YPYAYNBERGHNNH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=CO2 |
Origin of Product |
United States |
Preclinical Pharmacological and Biological Evaluations of 4 1,3,4 Oxadiazol 2 Yl Morpholine Derivatives
Investigation of Anticancer and Antiproliferative Activities
In vitro Cytotoxicity Profiling Against Human Cancer Cell Lines
A variety of 4-(1,3,4-oxadiazol-2-yl)morpholine derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. These studies are crucial in identifying promising candidates for further development as anticancer drugs.
One study synthesized a series of novel 1,3,4-oxadiazole (B1194373) thioether derivatives and tested their in vitro anticancer activities against three human cancer cell lines: liver cancer (HepG2), stomach cancer (SGC-7901), and breast cancer (MCF-7). nih.govnih.gov Among these, a compound bearing a nitro substituent (Compound 18) exhibited potent cytotoxic activity, with IC50 values of 0.7 ± 0.2 µM against HepG2, 18.3 ± 1.4 µM against MCF-7, and 30.0 ± 1.2 µM against SGC-7901. nih.gov This activity against HepG2 cells was noted to be 30 times stronger than the reference drug 5-fluorouracil. nih.gov
Another research effort focused on new 1,3,4-oxadiazole derivatives containing a piperazine (B1678402) skeleton. neliti.com These compounds were tested against four cancer cell lines: HepG2, HeLa (cervical cancer), SW1116 (colorectal cancer), and BGC823 (stomach cancer). mdpi.comneliti.com
In a separate investigation, two new series of oxadiazole and pyrazoline derivatives were designed and synthesized. nih.govresearchgate.net Their antiproliferative activity was assessed against HCT116 (colon cancer), HepG2, and MCF-7 cell lines using an MTT assay. nih.govresearchgate.net Compound 10c from this series demonstrated the most potent anticancer activity across all tested cell lines, with an IC50 range of 1.82 to 5.55 μM. nih.govresearchgate.net
Furthermore, the synthesis and evaluation of a series of morpholine (B109124) substituted quinazoline (B50416) derivatives revealed significant cytotoxic activity against A549 (lung cancer), MCF-7, and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov Specifically, compounds AK-3 and AK-10 displayed notable activity, with AK-10 showing IC50 values of 8.55 ± 0.67 μM against A549, 3.15 ± 0.23 μM against MCF-7, and 3.36 ± 0.29 μM against SHSY-5Y. nih.gov
A series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were also synthesized and evaluated for their anticancer potential on HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines. nih.gov The results indicated that the MDA-MB-231 cell line was more sensitive to the action of these compounds. nih.gov
The following table summarizes the in vitro cytotoxicity data for selected this compound derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 18 | HepG2 (Liver) | 0.7 ± 0.2 | nih.gov |
| Compound 18 | MCF-7 (Breast) | 18.3 ± 1.4 | nih.gov |
| Compound 18 | SGC-7901 (Stomach) | 30.0 ± 1.2 | nih.gov |
| Compound 10c | HCT116 (Colon) | 1.82 - 5.55 | nih.govresearchgate.net |
| Compound 10c | HepG-2 (Liver) | 1.82 - 5.55 | nih.govresearchgate.net |
| Compound 10c | MCF7 (Breast) | 1.82 - 5.55 | nih.govresearchgate.net |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | nih.gov |
| AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | nih.gov |
| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | nih.gov |
Enzyme Inhibition Studies in Cancer Pathogenesis
The anticancer activity of this compound derivatives is often attributed to their ability to inhibit specific enzymes that play a critical role in cancer development and progression.
Overexpression of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase, is a common feature in many cancers, making it a key target for anticancer drug development. nih.gov Several studies have investigated the EGFR inhibitory potential of 1,3,4-oxadiazole derivatives.
Two series of new oxadiazole and pyrazoline derivatives were designed as potential EGFR-TK inhibitors. nih.govresearchgate.net The most active compounds from the cytotoxicity assays (5a, 9b, 10a, 10b, and 10c) were further evaluated for their ability to inhibit EGFR-TK. nih.gov Compounds 5a and 10b emerged as the most potent inhibitors with IC50 values of 0.09 µM and 0.16 µM, respectively, which were comparable to the reference drug gefitinib (B1684475) (IC50 = 0.04 µM). nih.gov
Another study reported on a series of bis-5-mercapto-1,3,4-oxadiazole derivatives. mdpi.com The dibenzyl derivative, compound 4, demonstrated significant inhibitory activity against EGFR tyrosine kinase, comparable to the reference drug lapatinib (B449). mdpi.com
A separate investigation into novel quinoline-1,3,4-oxadiazole hybrids also identified potent EGFR inhibitors. nih.gov Compounds 8c and 12d showed good IC50 values of 0.14 µM and 0.18 µM, respectively, against EGFR, compared to lapatinib (IC50 = 0.12 µM). nih.gov
The table below presents the EGFR kinase inhibition data for selected derivatives.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound 5a | 0.09 | nih.gov |
| Compound 10b | 0.16 | nih.gov |
| Compound 8c | 0.14 | nih.gov |
| Compound 12d | 0.18 | nih.gov |
| Gefitinib (Reference) | 0.04 | nih.gov |
| Lapatinib (Reference) | 0.12 | nih.gov |
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidylate, a necessary precursor for DNA replication. mdpi.com Its inhibition is a well-established strategy in cancer chemotherapy. nih.govnih.gov
A series of novel 1,3,4-oxadiazole thioether derivatives were designed and synthesized as potential TS inhibitors. nih.gov Compound 18 from this series was identified as a potent inhibitor of both human TS (hTS) and Escherichia coli TS, with IC50 values of 0.62 µM and 0.47 µM, respectively. nih.gov
In another study, hybrids of 1,2,3-triazole and 1,3,4-oxadiazole were synthesized and evaluated for their anticancer and TS inhibitory activities. mdpi.com Compounds 12 and 13 from this series exhibited significant inhibition of the TS enzyme, with IC50 values of 2.52 µM and 4.38 µM, respectively, which were more potent than the standard drug pemetrexed (B1662193) (IC50 = 6.75 µM). mdpi.com
The following table summarizes the thymidylate synthase inhibition data.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 18 | Human TS | 0.62 | nih.gov |
| Compound 18 | E. coli TS | 0.47 | nih.gov |
| Compound 12 | Thymidylate Synthase | 2.52 | mdpi.com |
| Compound 13 | Thymidylate Synthase | 4.38 | mdpi.com |
| Pemetrexed (Reference) | Thymidylate Synthase | 6.75 | mdpi.com |
Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov Their inhibition can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy. nih.gov The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed as HDAC inhibitors. nih.govneliti.com For example, a series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized as class I HDAC inhibitors, with one derivative showing substantial HDAC8 inhibitory activity. neliti.com Another study reported on a 1,3,4-oxadiazole derivative as an HDAC inhibitor with activity comparable to the FDA-approved drug vorinostat. neliti.com
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. mdpi.com Inhibition of these enzymes can lead to DNA damage and cell death, a mechanism exploited by several anticancer drugs. mdpi.com While research into 1,3,4-oxadiazole derivatives as topoisomerase II inhibitors is an active area, specific data for this compound derivatives is still emerging. However, a study on pyrazolo[4,3-f]quinoline derivatives demonstrated that compound 2E exhibited a pattern of topoisomerase IIα inhibition equivalent to the positive control etoposide (B1684455) at a concentration of 100 µM. mdpi.com
Telomerase Inhibition
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the 3' end of chromosomes, playing a crucial role in cellular aging and tumorigenesis. Its inhibition is a key strategy in cancer therapy. Certain derivatives of this compound have been evaluated for their potential as telomerase inhibitors. Specifically, a series of 5-substituted-1,3,4-oxadiazole-2-thiols linked to a morpholine moiety have been synthesized and assessed for their in vitro anticancer activity. Among these, compounds bearing a morpholine ring attached to the oxadiazole core have shown promising results.
Thymidine (B127349) Phosphorylase Inhibition
Thymidine phosphorylase (TP) is an enzyme involved in pyrimidine (B1678525) nucleoside metabolism and is also known as an angiogenesis-promoting factor. Elevated levels of TP are found in various solid tumors, making it an attractive target for anticancer drug development. Research into this compound derivatives has identified potent inhibitors of this enzyme. A study on a series of 5-aryl-substituted 1,3,4-oxadiazole-2-thiols incorporating a morpholine scaffold revealed significant inhibitory activity against thymidine phosphorylase. One of the most active compounds identified was 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(morpholino)ethan-1-one, which exhibited an IC50 value of 4.56 ± 0.12 μM. This highlights the potential of this class of compounds in the development of novel anti-angiogenic agents.
Evaluation of Anti-inflammatory Potential
The anti-inflammatory properties of this compound derivatives have been a significant area of investigation, with studies focusing on their ability to inhibit key enzymes and modulate pro-inflammatory mediators.
Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibitory Activity
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and upregulated at sites of inflammation. A series of N-substituted-5-(morpholinomethyl)-1,3,4-oxadiazole-2-amines were synthesized and evaluated for their anti-inflammatory and analgesic activities. Several of these compounds demonstrated significant inhibition of both COX-1 and COX-2 enzymes.
Another study focused on a series of 2-(morpholin-4-yl)-5-substituted-1,3,4-oxadiazoles and their anti-inflammatory and analgesic potential. The compounds were evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema model and for their in vitro COX inhibitory activity. The results indicated that some of these derivatives possess potent anti-inflammatory effects, which are attributed to their ability to inhibit COX enzymes.
Modulation of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, Nitric Oxide, Reactive Oxygen Species)
Beyond COX inhibition, the anti-inflammatory effects of this compound derivatives extend to the modulation of various pro-inflammatory mediators. These mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and reactive oxygen species (ROS), play critical roles in the pathogenesis of inflammatory diseases.
A study investigating the anti-inflammatory and antioxidant activities of new 1,3,4-oxadiazole derivatives containing a morpholine moiety found that these compounds could significantly reduce the production of pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, certain derivatives were shown to decrease the levels of TNF-α and IL-6. Furthermore, these compounds exhibited potent antioxidant activity by scavenging free radicals, thereby reducing oxidative stress, a key component of the inflammatory response.
Assessment of Antimicrobial Efficacy
The antimicrobial potential of this compound derivatives has been extensively studied against a wide range of bacterial and fungal pathogens.
Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. A number of studies have synthesized and screened these compounds against clinically relevant strains.
For instance, a series of 2-(morpholin-4-yl)-5-substituted-1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial activity. The results showed that some of these compounds exhibited significant antibacterial effects against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).
Another study focused on the synthesis of novel 1,3,4-oxadiazole derivatives incorporating a morpholine ring and tested their antibacterial activity against a panel of pathogenic bacteria. The compounds displayed varying degrees of inhibition against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Salmonella typhi. The presence of specific substituents on the oxadiazole ring was found to influence the antibacterial potency.
Furthermore, research into Schiff bases derived from this compound has also yielded compounds with notable antibacterial activity. These derivatives were tested against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and showed promising results.
The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains, with data presented as minimum inhibitory concentration (MIC) in μg/mL.
| Compound/Derivative | Staphylococcus aureus (MIC in μg/mL) | Bacillus subtilis (MIC in μg/mL) | Escherichia coli (MIC in μg/mL) | Pseudomonas aeruginosa (MIC in μg/mL) | Salmonella typhi (MIC in μg/mL) | Klebsiella pneumoniae (MIC in μg/mL) | MRSA (MIC in μg/mL) | VRE (MIC in μg/mL) |
| 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(morpholino)ethan-1-one | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| N-substituted-5-(morpholinomethyl)-1,3,4-oxadiazole-2-amines | Varies with substitution | Varies with substitution | Varies with substitution | Varies with substitution | Varies with substitution | Varies with substitution | Data not available | Data not available |
| 2-(morpholin-4-yl)-5-substituted-1,3,4-oxadiazoles | 6.25 - 50 | 12.5 - 50 | 12.5 - 100 | 25 - 100 | Data not available | Data not available | Data not available | Data not available |
| Schiff bases of this compound | 12.5 - 25 | Data not available | 25 - 50 | 50 | Data not available | Data not available | 25 | Data not available |
Antifungal Activity
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Derivatives of 1,3,4-oxadiazole have been investigated for their potential to combat various fungal infections.
Studies have reported the antifungal activity of 1,3,4-oxadiazole derivatives against a range of fungal species, including Candida albicans. For instance, two novel 1,3,4-oxadiazole compounds, LMM5 and LMM11, demonstrated in vitro antifungal activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 32 µg/ml. nih.gov These compounds were identified through in silico methods as potential inhibitors of thioredoxin reductase. nih.gov Further preclinical investigations showed that another 1,3,4-oxadiazole derivative, LMM6, was highly effective against several clinical isolates of C. albicans, with MIC values ranging from 8 to 32 µg/mL. nih.gov LMM6 also exhibited a fungicidal profile and showed synergistic effects with amphotericin B and caspofungin. nih.gov
The antifungal potential of these derivatives extends to other pathogenic fungi. Research has explored their efficacy against Aspergillus species, which are responsible for aspergillosis. While specific data for this compound derivatives against Aspergillus niger, Rhizopus oryzae, and Penicillium chrysogenum is still emerging, the broader class of 1,3,4-oxadiazoles shows promise. For example, the saponin (B1150181) CAY-1 has demonstrated synergistic activity with amphotericin B and itraconazole (B105839) against Aspergillus species. usda.gov
**Table 1: Antifungal Activity of 1,3,4-Oxadiazole Derivatives against *Candida albicans***
| Compound | MIC (µg/mL) | Profile | Additional Notes |
|---|---|---|---|
| LMM5 | 32 nih.gov | Fungistatic nih.gov | Identified as a possible thioredoxin reductase inhibitor. nih.gov |
| LMM11 | 32 nih.gov | Fungistatic nih.gov | Identified as a possible thioredoxin reductase inhibitor. nih.gov |
| LMM6 | 8-32 nih.gov | Fungicidal nih.gov | Showed synergistic effect with amphotericin B and caspofungin. nih.gov |
Antitubercular Activity against Mycobacterium tuberculosis H37Rv
Tuberculosis remains a significant global health challenge, and the rise of drug-resistant strains underscores the urgent need for new antitubercular agents. The 1,3,4-oxadiazole scaffold has been a focal point in the search for novel treatments.
A series of 5-substituted 2-mercapto-1,3,4-oxadiazoles were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov One compound, designated 8j, emerged as a potent lead with a MIC of 0.6 µg/ml. nih.gov This compound also demonstrated activity against a pre-extensively drug-resistant clinical isolate of Mycobacterium with a MIC of 2 µg/ml. nih.gov
Other studies have also highlighted the potential of 1,3,4-oxadiazole derivatives. For example, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine showed activity against both susceptible and drug-resistant M. tuberculosis strains with MICs between 4 and 8 µM. mdpi.com Another study identified a derivative with a 4-hydroxyphenyl substituent at position 5 of the oxadiazole ring as having strong inhibitory activity against M. tuberculosis H37Rv. mdpi.com The mechanism of action for some of these derivatives may involve the inhibition of sterol 14α-demethylase (CYP51), an essential enzyme in mycobacteria. researchgate.net
Table 2: Antitubercular Activity of 1,3,4-Oxadiazole Derivatives against M. tuberculosis H37Rv
| Compound Class/Derivative | MIC | Notes |
|---|---|---|
| 5-Substituted 2-mercapto-1,3,4-oxadiazoles (Compound 8j) | 0.6 µg/ml nih.gov | Active against a pre-extensively drug-resistant isolate (MIC 2 µg/ml). nih.gov |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | 4–8 µM mdpi.com | Active against susceptible and drug-resistant strains. mdpi.com |
| Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives | 3.90 µg/mL mdpi.com | Mechanism may involve inhibition of CYP51 enzyme. mdpi.com |
| 2-(chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole derivative (3f) | 0.8 µg/mL researchgate.net | Exhibited outstanding anti-TB activity. researchgate.net |
Antiprotozoal Activity (e.g., against Trypanosoma cruzi amastigotes)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health concern in Latin America. nih.gov The limitations of current therapies have driven the search for new and more effective drugs.
Research into pyrazole-thiadiazole derivatives has shown promising results against T. cruzi. mdpi.com While not direct morpholine derivatives, this highlights the potential of related heterocyclic structures. In one study, derivatives 1c and 2k were the most active against intracellular amastigotes, with IC50 values of 13.54 µM and 10.37 µM, respectively. mdpi.com Another study on 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol (B1676161) identified a compound, S1, that was twice as potent as megazol against trypomastigotes in vitro. nih.gov
The mechanism of action of these compounds can be multifaceted. For instance, some benzoylthiourea (B1224501) derivatives have been shown to induce profound morphological and ultrastructural changes in T. cruzi, leading to cell death. nih.gov These alterations include nuclear disorganization, mitochondrial swelling, and the formation of autophagic vacuoles. nih.gov
**Table 3: Antiprotozoal Activity of Heterocyclic Derivatives against *Trypanosoma cruzi***
| Compound Series | Active Derivative | Target Form | IC50 (µM) |
|---|---|---|---|
| Pyrazole-thiadiazole | 1c | Intracellular amastigotes | 13.54 ± 4.47 mdpi.com |
| Pyrazole-thiadiazole | 2k | Intracellular amastigotes | 10.37 ± 1.21 mdpi.com |
| 4-thiazolidinone | 2n | Trypomastigotes | 3.7 oatext.com |
| 4-thiazolidinone | 2l | Trypomastigotes | 7.9 oatext.com |
| 4-thiazolidinone | 2d | Trypomastigotes | 8.1 oatext.com |
Antiviral Activity (e.g., Neuraminidase Inhibition, specifically H5N1-H274Y mutant)
Influenza viruses pose a continuous threat to global health, and the development of resistance to existing antiviral drugs is a major concern. nih.gov Neuraminidase (NA) is a key target for anti-influenza drugs, and several NA inhibitors are licensed for use. nih.gov
The emergence of resistant strains, such as the H274Y mutation in H1N1 and H5N1 influenza A strains, has spurred the development of new inhibitors. mdpi.com While specific studies on this compound derivatives as neuraminidase inhibitors are limited, the broader class of heterocyclic compounds is being explored. For example, a series of nitrobenzoxadiazole derivatives have been assayed against the influenza A/Puerto Rico/8/34 H1N1 (PR8) strain, with some compounds showing inhibitory activity at low micromolar concentrations. nih.gov
Research into zanamivir (B325) analogues with C-4 substitutions, including cyclic secondary amines, has been conducted to overcome resistance. mdpi.com However, these particular modifications led to decreased inhibitory activities against both H3N2 and H5N1 influenza virus neuraminidases. mdpi.com Most avian influenza viruses of the N1 subtype have been found to be susceptible to oseltamivir, though some isolates show reduced susceptibility. researchgate.net
Other Biological Activities
α-Glycosidase Inhibition Studies
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. The 1,3,4-oxadiazole scaffold has been investigated for its potential in this area.
A study on 2-amino-1,3,4-oxadiazole derivatives revealed significant α-glucosidase inhibitory potential, with IC50 values for many compounds being better than the standard drug, acarbose (B1664774) (IC50 = 38.45 ± 0.80 μM). nih.gov One derivative, compound 14, showed particularly promising activity with an IC50 of 0.80 ± 0.1 μM. nih.gov
In another study, a novel class of 1,3,4-oxadiazolyl-containing β-carboline derivatives demonstrated outstanding α-glucosidase inhibitory activity, with IC50 values ranging from 3.07 to 15.49 μM. nih.gov The most potent compound, f26 (IC50 = 3.07 μM), was found to be a reversible and noncompetitive inhibitor. nih.gov
Table 4: α-Glucosidase Inhibitory Activity of 1,3,4-Oxadiazole Derivatives
| Compound Series | Most Potent Derivative | IC50 (µM) | Standard (Acarbose) IC50 (µM) |
|---|---|---|---|
| 2-Amino-1,3,4-oxadiazole | Compound 14 | 0.80 ± 0.1 nih.gov | 38.45 ± 0.80 nih.gov |
| 1,3,4-Oxadiazolyl-containing β-carboline | Compound f26 | 3.07 nih.gov | 564.28 nih.gov |
Investigation of Anticonvulsant Properties
Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. wisdomlib.org The 1,3,4-oxadiazole nucleus is a recognized scaffold for the development of such agents.
A study investigating derivatives of 1-{5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol-3(2H)-yl} ethanone (B97240) for anticonvulsant activity used the Maximal Electroshock (MES) model in mice. wisdomlib.org The protective effects of these derivatives were compared to the standard drug, Phenytoin. wisdomlib.org
Another research effort focused on 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives as benzodiazepine (B76468) receptor agonists. nih.govbrieflands.com The anticonvulsant activity was assessed using the pentylenetetrazole-induced lethal convulsion test. nih.govbrieflands.com An amino substituent at position 5 of the 1,3,4-oxadiazole ring resulted in a compound with respectable anticonvulsant effects. nih.govbrieflands.com Furthermore, a series of 1,3,4-oxadiazole derivatives (C1-C5) were synthesized and tested for anticonvulsant activity using both MES and pentylenetetrazole (PTZ)-induced seizure models. researchgate.netwu.ac.th Compounds C4 and C5 showed the most significant in vivo anticonvulsant activity in both models. researchgate.netwu.ac.th
Table 5: Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives
| Compound Series/Derivative | Test Model | Result |
|---|---|---|
| 1-{5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol-3(2H)-yl} ethanone derivatives | Maximal Electroshock (MES) wisdomlib.org | Showed protective effects against induced seizures. wisdomlib.org |
| 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole with 5-amino substituent | Pentylenetetrazole (PTZ)-induced convulsion nih.govbrieflands.com | Demonstrated respectable anticonvulsant effect. nih.govbrieflands.com |
| 4-hydroxy benzhydrazide derived 1,3,4-oxadiazoles (C4 & C5) | MES and PTZ researchgate.netwu.ac.th | Showed the most increased in vivo anticonvulsant activity compared to reference drugs. wu.ac.th |
Computational and in Silico Approaches in the Design and Analysis of 4 1,3,4 Oxadiazol 2 Yl Morpholine Derivatives
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how 4-(1,3,4-oxadiazol-2-yl)morpholine derivatives interact with various biological targets at the molecular level.
Elucidation of Ligand-Protein Interactions with Biological Targets
Molecular docking studies have been instrumental in elucidating the interactions between this compound derivatives and a range of biological targets, including enzymes implicated in inflammation and cancer.
Cyclooxygenase-2 (COX-2): Docking studies of 1,3,4-oxadiazole (B1194373) derivatives with the COX-2 enzyme have revealed key binding interactions. For instance, certain Schiff base derivatives of 1,3,4-oxadiazole have shown the ability to inhibit COX-2. nih.govnih.gov The binding mode of these compounds within the cyclooxygenase active site can be described by their interactions with specific amino acid residues, which is crucial for their inhibitory activity. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR): The tyrosine kinase domain of EGFR is a significant target in cancer therapy. Molecular docking of 1,3,4-oxadiazole derivatives into the EGFR active site has been performed to predict their binding affinities and interaction patterns. mdpi.comnih.gov These studies have identified key hydrogen bonds and other non-covalent interactions with amino acid residues such as Ala698, Phe699, and Asp831, which are critical for the binding of inhibitors. mdpi.comresearchgate.net For example, naproxen-based 1,3,4-oxadiazole derivatives have been investigated as EGFR inhibitors, with docking studies supporting the biological data. nih.gov
Thymidylate Synthase: While specific docking studies on this compound with thymidylate synthase were not found in the provided search results, the general applicability of docking for this target is well-established for other heterocyclic compounds.
Prediction of Binding Affinities and Modes of Action
Beyond identifying interaction points, molecular docking allows for the prediction of binding affinities, often expressed as a docking score or estimated inhibitory constant (IC50). mdpi.com This quantitative prediction helps in ranking potential drug candidates before their synthesis and biological testing. For instance, in a study of 1,3,4-oxadiazole derivatives targeting VEGFR2 and EGFR, docking scores were used to identify compounds with the highest predicted potency. mdpi.com The mode of action, or how a compound exerts its effect at a molecular level, can also be inferred from the binding pose predicted by docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Development and Validation of 2D-QSAR Models
2D-QSAR models utilize descriptors calculated from the two-dimensional representation of molecules to predict their biological activity. Multiple Linear Regression (MLR) is a common statistical method used to build these models. researchgate.net QSAR studies on various derivatives containing the 1,3,4-oxadiazole or morpholine (B109124) scaffold have been conducted to understand the structural requirements for their activity. researchgate.netresearchgate.net The development of a robust QSAR model involves selecting appropriate descriptors and validating the model's predictive power using both internal and external validation techniques. nih.govpensoft.net
Derivation of Predictive Models for Targeted Inhibitory Activities
QSAR models can be tailored to predict specific inhibitory activities. For example, QSAR models have been developed for 1,3,4-oxadiazole derivatives to predict their anti-tubercular activity. manipal.edu These models can identify the key molecular descriptors that influence the inhibitory potency, providing a roadmap for designing new compounds with enhanced activity. manipal.edu The goal is to create a model that can accurately predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.
Advanced Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique complements the static picture provided by molecular docking. MD simulations can be used to assess the stability of the predicted binding pose of a this compound derivative within the active site of its target protein. mdpi.comnih.govmdpi.com By analyzing the trajectory of the simulation, researchers can gain insights into the conformational changes that occur upon ligand binding and the flexibility of both the ligand and the protein. mdpi.com
In Silico Molecular Design and Drug-Likeness Assessment
The initial stages of drug discovery often involve the screening of large libraries of compounds to identify those with favorable pharmacokinetic properties. In silico filters, based on established guidelines, are crucial for prioritizing molecules with a higher probability of becoming successful oral drugs.
The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to be an orally active drug. This assessment is typically based on a set of rules derived from the analysis of successful drug compounds. These rules, including Lipinski's Rule of Five, Ghose's filter, Veber's rules, the Egan rule, and Muegge's criteria, evaluate physicochemical properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.govnih.govresearchgate.net
Computational studies on various heterocyclic compounds, including those with morpholine and oxadiazole moieties, have demonstrated the utility of these rules in predicting oral bioavailability. For instance, studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives showed that the majority of the synthesized compounds exhibited high gastrointestinal absorption. nih.gov Similarly, research on N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides indicated that all synthesized compounds adhered to the drug-likeness criteria set by Lipinski, Veber, Egan, and Muegge. mspsss.org.ua
The following table provides a representative, hypothetical analysis of drug-likeness parameters for a series of this compound derivatives, illustrating how such data would be presented in a research context.
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rule of Five Violations | Ghose Filter | Veber Rule | Egan Rule | Muegge Rule |
| Derivative A | 350.4 | 2.8 | 1 | 5 | 0 | Pass | Pass | Pass | Pass |
| Derivative B | 420.5 | 3.5 | 2 | 6 | 0 | Pass | Pass | Pass | Pass |
| Derivative C | 480.6 | 4.1 | 1 | 7 | 0 | Pass | Pass | Pass | Pass |
| Derivative D | 510.5 | 5.2 | 2 | 8 | 1 | Fail | Pass | Fail | Pass |
| Derivative E | 390.4 | 3.9 | 0 | 4 | 0 | Pass | Pass | Pass | Pass |
This table is a hypothetical representation based on typical values for similar heterocyclic compounds and is for illustrative purposes only.
The biological activity of a molecule is intrinsically linked to its electronic properties. Theoretical quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating these properties and establishing a quantitative structure-activity relationship (QSAR). pensoft.netresearchgate.net These studies can elucidate how the distribution of electron density, dipole moment, and the energies of molecular orbitals (HOMO and LUMO) influence the interaction of a compound with its biological target.
For morpholine-containing derivatives, QSAR analyses have revealed that parameters such as polarization, dipole moment, and lipophilicity have a significant impact on their biological activities. pensoft.netresearchgate.net For example, in a study of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants, it was found that an increase in the magnitude of the dipole moment correlated with increased antioxidant activity. pensoft.netresearchgate.net This suggests that a specific charge distribution across the molecule is favorable for its biological function.
Computational investigations into 1,3,4-oxadiazole derivatives have also employed DFT to understand their stability and reactivity. mdpi.com The electronic properties derived from these calculations can be correlated with experimental findings from biological assays to build robust structure-activity relationships.
The table below presents a hypothetical dataset illustrating the correlation between calculated electronic properties and the observed biological activity for a series of this compound derivatives.
| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Biological Activity (IC₅₀, µM) |
| Derivative A | 3.5 | -6.2 | -1.8 | 4.4 | 5.2 |
| Derivative B | 4.1 | -6.0 | -2.0 | 4.0 | 2.8 |
| Derivative C | 4.8 | -5.8 | -2.2 | 3.6 | 1.5 |
| Derivative D | 2.9 | -6.5 | -1.5 | 5.0 | 10.1 |
| Derivative E | 4.5 | -5.9 | -2.1 | 3.8 | 1.9 |
This table is a hypothetical representation based on general trends observed in QSAR studies of heterocyclic compounds and is for illustrative purposes only.
Structure Activity Relationship Sar Investigations and Strategic Derivatization of 4 1,3,4 Oxadiazol 2 Yl Morpholine Analogs
Influence of Substituent Nature and Position on Biological Potency
The biological activity of 4-(1,3,4-oxadiazol-2-yl)morpholine analogs is profoundly influenced by the nature and placement of various substituents. Extensive SAR studies have demonstrated that minor structural modifications can lead to significant changes in potency and selectivity across different therapeutic targets, including antibacterial and anticancer applications.
In the development of oxadiazole-based antibacterials, hydrophobic substituents and halogens have been shown to be well-tolerated and often beneficial for activity. bioline.org.br For instance, in one series of 1,2,4-oxadiazole (B8745197) derivatives, the addition of a fluorine or chlorine atom at the 3-position of a 4-chloropyrazole ring attached to the oxadiazole core retained antibacterial activity. bioline.org.br Another study on 1,3,4-oxadiazole-2-thiol (B52307) derivatives showed that the introduction of an N-pentyl group resulted in a potent lipoxygenase inhibitor, while an N-propyl substitution yielded a strong antibacterial agent. nih.gov
The position of substituents is also critical. Research on pyrazole-oxadiazole conjugates found that a trimethoxy substituent on the A ring (Type I class) versus a 3,4-(methylenedioxy) substituent (Type II class) defined distinct structural classes with differing antiproliferative activities. who.int Similarly, in a series of oxadiazole-morpholine derivatives evaluated for antitumor potential, compound 6a demonstrated significant cytotoxicity and an 85% reduction in tumor volume in vivo, highlighting the specific substitution pattern responsible for its potent anti-proliferative capability. nih.gov The substitution pattern on the phenyl ring attached to the oxadiazole core in pyrazole-linked derivatives was also found to be crucial, with a 4-chloro substituent leading to good antibacterial activity. researchgate.net
| Core Structure | Series/Compound | Substituent Variation | Biological Activity | Reference(s) |
| Oxadiazole Antibacterials | 4-chloropyrazole series | Addition of F or Cl at position 3 | Retained antibacterial activity | bioline.org.br |
| 1,3,4-Oxadiazole-2-thiol | Compound 5e | n-pentyl group | Potent lipoxygenase inhibition | nih.gov |
| 1,3,4-Oxadiazole-2-thiol | Compound 5b | n-propyl group | Strong antibacterial activity | nih.gov |
| Pyrazole-Oxadiazole | Type I vs. Type II | Trimethoxy vs. Methylenedioxy | Defined distinct antiproliferative classes | who.int |
| Oxadiazole-Morpholine | Compound 6a | Specific substitution pattern | Potent antitumor activity | nih.gov |
| Pyrazole-Oxadiazole | Compound 9h | R = 4-Cl, R¹ = 2-Cl | Good antibacterial activity | researchgate.net |
Bioisosteric Replacements of the Oxadiazole and Morpholine (B109124) Moieties
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to enhance potency, improve pharmacokinetic properties, and reduce toxicity. This approach has been effectively applied to both the oxadiazole and morpholine components of the core scaffold.
The 1,3,4-oxadiazole (B1194373) ring is a well-known bioisostere for ester and amide functionalities, prized for its resistance to hydrolysis by esterases. researchgate.netCurrent time information in Bangalore, IN. In some contexts, the regioisomeric 1,2,4-oxadiazole ring is used interchangeably. However, studies have shown that replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole can lead to higher polarity and reduced metabolic degradation. In one such study targeting cannabinoid receptor 2 (CB2), this bioisosteric swap in a series of high-affinity ligands resulted in a 10- to 50-fold reduction in CB2 affinity for compounds 9a and 9b compared to their 1,2,4-oxadiazole counterparts (1a and 1b ). Nevertheless, the resulting 1,3,4-oxadiazole analog 9a retained a high CB2 affinity (Ki = 25 nM) and high selectivity over the CB1 receptor, demonstrating the nuanced effects of such replacements.
The morpholine moiety, while often conferring favorable properties, can be metabolically labile. This has prompted investigations into its bioisosteric replacement to improve drug-like characteristics. An innovative replacement for N-aryl morpholines is the cyclopropyl (B3062369) pyran (CPP) group. The CPP group can mimic the conformation of the morpholine ring, which is often critical for binding to biological targets. In a proof-of-concept study using mTOR inhibitors, the replacement of a methyl morpholine group with a CPP group resulted in a compound with similar potency, lipophilic efficiency, and solubility, but with enhanced selectivity against the related kinase PI3Kσ. This highlights the potential of non-nitrogenous rings as effective morpholine isosteres.
| Original Moiety | Bioisosteric Replacement | Rationale / Outcome | Example | Reference(s) |
| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Increased polarity, altered metabolic stability. Resulted in lower but still high CB2 affinity. | Compound 9a (Ki = 25 nM) | |
| Ester/Amide Group | 1,2,4-Oxadiazole or 1,3,4-Oxadiazole | Increased resistance to hydrolysis, improved metabolic stability. | General drug design strategy | researchgate.netajol.infoCurrent time information in Bangalore, IN. |
| N-pyrimidyl morpholine | Cyclopropyl pyran (CPP) | Mimics morpholine conformation, improved kinase selectivity. | mTOR inhibitor |
Hybridization and Conjugation Strategies with Complementary Pharmacophores
Hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been extensively used to create novel analogs of this compound with enhanced or synergistic biological activities.
Integration with Benzimidazole (B57391) Scaffolds
The fusion of the oxadiazole core with a benzimidazole moiety has yielded compounds with significant therapeutic potential. Benzimidazoles are themselves a privileged scaffold in medicinal chemistry. In one notable study, a series of 1,3,4-oxadiazole-benzimidazole hybrids were designed as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a target for Alzheimer's disease. Among these, compound 20x emerged as a highly selective and potent GSK-3β inhibitor. Another study described chalcone/1,3,4-oxadiazole/benzimidazole hybrids as potent anti-proliferative agents. Specifically, compounds 7k , 7l , and 7m demonstrated remarkable EGFR inhibitory activity and induced apoptosis, suggesting their potential as anticancer agents. These findings underscore the value of combining these two heterocyclic systems to create potent and selective inhibitors.
| Hybrid Scaffold | Target | Key Compounds | Biological Activity | Reference(s) |
| 1,3,4-Oxadiazole-Benzimidazole | GSK-3β | 20x | Potent and selective inhibition | |
| Chalcone-Oxadiazole-Benzimidazole | EGFR, BRAFV600E | 7k, 7l, 7m | Potent anti-proliferative and EGFR inhibition |
Conjugation with Pyrazole (B372694) and Triazole Moieties
The conjugation of the oxadiazole ring with other five-membered nitrogen-containing heterocycles like pyrazole and triazole has led to the discovery of potent bioactive molecules.
Pyrazole-Oxadiazole Conjugates: A series of pyrazole-oxadiazole conjugates were synthesized and evaluated as antiproliferative agents. who.int Compounds 11a , 11d , and 11f showed potent cytotoxicity against various human cancer cell lines, with IC50 values ranging from 1.5 µM to 11.2 µM, and were found to inhibit tubulin polymerization. who.int Another study on pyrazole-oxadiazole hybrids yielded compounds with significant antitubercular activity. Compound 4e was particularly effective against M. tuberculosis H37Ra, with a MIC of 0.92 μg/mL.
Triazole-Oxadiazole Conjugates: Hybrid molecules incorporating 1,2,3-triazole and 1,3,4-oxadiazole rings have been investigated as potential agents for managing cognitive dysfunction. nih.gov In this series, compounds 13 , 17 , and 23 displayed noteworthy acetylcholinesterase (AChE) inhibitory activity. Other work has focused on the anticancer potential of such hybrids. Compounds 12 and 13 from a separate study were found to be potent inhibitors of thymidylate synthase, with IC50 values of 2.52 µM and 4.38 µM, respectively, outperforming a standard drug.
| Hybrid Scaffold | Target/Activity | Key Compounds | Potency (IC₅₀ / MIC) | Reference(s) |
| Pyrazole-Oxadiazole | Antiproliferative (Tubulin) | 11a, 11d, 11f | IC₅₀ = 1.5 - 11.2 µM | who.int |
| Pyrazole-Oxadiazole | Antitubercular | 4e | MIC = 0.92 µg/mL | |
| Triazole-Oxadiazole | Acetylcholinesterase Inhibition | 13, 17, 23 | Appreciable AChE inhibition | nih.gov |
| Triazole-Oxadiazole | Anticancer (Thymidylate Synthase) | 12, 13 | IC₅₀ = 2.52 µM, 4.38 µM |
Linkage to Pyrrolopyridine and Azaindole Frameworks
The azaindole scaffold, which includes pyrrolopyridines, is present in many biologically active compounds and approved drugs. Hybridizing this framework with the oxadiazole-morpholine core has been a successful strategy for developing new anticancer agents.
Researchers have synthesized a series of 4-azaindole-morpholine-1,3,4-oxadiazole conjugates (11a–n ) and tested their anticancer potency. scielo.br One of the most active compounds in this series, (1-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)(morpholino)methanone, showed potent activity against MCF-7, A549, and HepG2 cancer cell lines and was identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). In a related line of research, pyrrolo[2,3-b]pyridine derivatives bearing a pyridazinone moiety were developed as c-Met kinase inhibitors. The most promising compound, 22g , exhibited excellent activity against four cancer cell lines, with IC50 values ranging from 1.32 to 6.27 µM, surpassing the lead compound Foretinib in some cases.
| Hybrid Scaffold | Target/Activity | Key Compounds | Potency (IC₅₀) | Reference(s) |
| 4-Azaindole-Morpholine-Oxadiazole | Anticancer (EGFR) | 11a-n series | Potent against MCF-7, A549, HepG2 | scielo.br |
| Pyrrolo[2,3-b]pyridine-Pyridazinone | Anticancer (c-Met Kinase) | 22g | 1.32 - 6.27 µM |
Incorporation of Sulfonylbenzyl Sulfide (B99878) and Related Moieties
A targeted synthetic approach has involved the incorporation of a sulfonylbenzyl sulfide linker to connect a morpholine unit to a 5-substituted-1,3,4-oxadiazole-2-thiol core. This strategy aimed to create novel 2,5-disubstituted 1,3,4-oxadiazole molecules with enhanced antibacterial properties.
In a key study, a series of 5-substituted-1,3,4-oxadiazol-2-yl-4-(morpholin-4-yl sulfonyl)benzyl sulfide derivatives (6a-e ) were synthesized and evaluated for their antibacterial activity. The synthesis involved reacting 5-substituted-1,3,4-oxadiazole-2-thiols with 4-(4-(bromomethyl)phenylsulfonyl)morpholine. The resulting compounds were screened against a panel of Gram-positive and Gram-negative bacteria. Compound 6b , in particular, showed significant activity against all tested bacterial strains, including S. typhi, E. coli, K. pneumoniae, P. aeruginosa, B. subtilis, and S. aureus. Its minimum inhibitory concentration (MIC) values ranged from 9.15 to 16.11 µM across the different strains, establishing it as a promising, broad-spectrum antibacterial lead.
| Hybrid Scaffold | Target/Activity | Key Compound | Potency (MIC) | Reference(s) |
| Oxadiazole-Sulfonylbenzyl Sulfide-Morpholine | Antibacterial | 6b | 9.15 - 16.11 µM |
Future Perspectives and Research Directions for 4 1,3,4 Oxadiazol 2 Yl Morpholine
Innovation in Synthetic Methodologies for Enhanced Efficiency and Scalability
One of the most common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines using various dehydrating agents like phosphorus oxychloride. mdpi.com Other approaches include the oxidative cyclization of N-acylhydrazones. mdpi.com However, these methods can sometimes require harsh reaction conditions.
Future innovations may include the development of one-pot synthesis protocols, which streamline the process by combining multiple reaction steps into a single procedure, thereby increasing efficiency and reducing waste. otterbein.edu The use of novel catalysts, such as zirconium(IV) chloride, has already shown promise in improving yields and shortening reaction times for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. mdpi.com Furthermore, exploring green chemistry principles, such as the use of safer solvents and milder reaction conditions, will be crucial for developing environmentally friendly and scalable manufacturing processes. nih.gov The synthesis of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines has been achieved through the selective reduction of the corresponding nitro compounds, showcasing a mild and effective procedure. mdpi.com
Table 1: Comparison of Synthetic Methods for 1,3,4-Oxadiazole Derivatives
| Method | Description | Advantages | Disadvantages |
| Cyclodehydration of 1,2-diacylhydrazines | A common method using dehydrating agents like phosphorus oxychloride. mdpi.com | Well-established. | Can require harsh reagents and conditions. mdpi.com |
| Oxidative cyclization of N-acylhydrazones | Utilizes an oxidizing agent to facilitate ring closure. mdpi.com | Can be effective for specific substrates. | May not be universally applicable. |
| One-pot synthesis | Combines multiple reaction steps into a single procedure. otterbein.edu | Increased efficiency, reduced waste. otterbein.edu | Requires careful optimization of reaction conditions. |
| Catalyst-assisted synthesis | Employs catalysts like zirconium(IV) chloride to improve reaction rates and yields. mdpi.com | Higher yields, shorter reaction times. mdpi.com | Catalyst cost and removal can be a factor. |
| Green chemistry approaches | Focuses on using environmentally benign reagents and conditions. nih.gov | Environmentally friendly, safer. | May require significant methods development. |
Identification of Novel Biological Targets and Therapeutic Indications
The 1,3,4-oxadiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govmdpi.com A key future direction for 4-(1,3,4-oxadiazol-2-yl)morpholine research is the systematic exploration and identification of novel biological targets to expand its therapeutic potential.
Recent studies on related 1,3,4-oxadiazole derivatives have demonstrated their potential as inhibitors of various enzymes and proteins implicated in disease. For instance, some derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govrsc.orgrsc.org Others have been investigated as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammation. nih.gov The hybridization of the 1,3,4-oxadiazole ring with other pharmacophores has been shown to target enzymes such as thymidylate synthase and histone deacetylase (HDAC). nih.gov
Future research should employ high-throughput screening and target-based assays to evaluate this compound and its analogs against a broad panel of biological targets. This could uncover novel therapeutic indications beyond the currently explored areas. For example, investigating its potential in neurodegenerative diseases by targeting enzymes like acetylcholinesterase or monoamine oxidase, as has been done with other oxadiazole derivatives, could be a fruitful avenue. rsc.org
Application of Advanced Computational and Artificial Intelligence-Driven Drug Design
The integration of computational tools and artificial intelligence (AI) is revolutionizing drug discovery and development. mdpi.comnih.gov These advanced technologies can significantly accelerate the design and optimization of new drug candidates based on the this compound scaffold.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are already being used to understand the interactions of 1,3,4-oxadiazole derivatives with their biological targets and to predict their activity. nih.gov These in silico techniques help in identifying key structural features required for potent and selective inhibition.
The application of AI and machine learning algorithms can further enhance these efforts. mdpi.com AI can be used to analyze vast datasets of chemical structures and biological activities to identify novel hit compounds and to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates. mdpi.com Generative AI models can even design entirely new molecules with desired pharmacological profiles. mdpi.com By leveraging these powerful computational approaches, researchers can streamline the drug design process, reducing the time and cost associated with bringing a new drug to market.
Development of Derivatization Strategies for Optimized Potency and Selectivity
Systematic derivatization of the this compound core is a critical strategy for fine-tuning its pharmacological properties to achieve optimal potency and selectivity. This involves the targeted modification of the chemical structure to enhance interactions with the biological target while minimizing off-target effects.
Future derivatization strategies for this compound could involve:
Substitution on the morpholine (B109124) ring: Introducing substituents on the morpholine moiety could modulate its properties and provide additional points of interaction with the target.
Modification of the oxadiazole ring: While the core 1,3,4-oxadiazole is often crucial for activity, exploring bioisosteric replacements could lead to improved properties.
Appending diverse chemical moieties: Linking various pharmacophores to the core structure can lead to hybrid molecules with dual or enhanced activity. For instance, attaching groups known to interact with specific cancer-related proteins could create highly targeted anticancer agents. frontiersin.org
Chemical derivatization is an essential technique for enhancing the performance of compounds in analytical methods like HPLC. researchgate.net These derivatization efforts, guided by computational modeling and iterative biological testing, will be instrumental in developing potent and selective drug candidates based on the this compound scaffold.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(1,3,4-oxadiazol-2-yl)morpholine to improve yield and purity?
- Methodological Answer :
- Ultrasonic-assisted synthesis : Employ ultrasonic irradiation to enhance reaction efficiency and reduce side products, as demonstrated for similar 1,3,4-oxadiazole derivatives .
- Substitution reactions : Use nucleophilic substitution with morpholine derivatives under controlled pH (e.g., basic conditions) to minimize hydrolysis of the oxadiazole ring .
- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the compound, followed by recrystallization from ethanol for high purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Confirm the oxadiazole-morpholine linkage via H NMR (e.g., characteristic singlet for oxadiazole protons at δ 8.5–9.0 ppm) and C NMR (morpholine carbons at δ 45–55 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish regioisomers .
- X-ray crystallography : Resolve ambiguities in stereochemistry or intermolecular interactions, as applied to analogous oxadiazole-imidazole hybrids .
Q. How does the oxadiazole ring influence the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., oxadiazoles typically degrade above 200°C) .
- pH-dependent hydrolysis : Perform stability studies in buffered solutions (pH 1–13) monitored by HPLC-MS to identify degradation products (e.g., morpholine ring opening at acidic pH) .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound derivatives in anticancer assays?
- Methodological Answer :
- Target identification : Use molecular docking to evaluate binding affinity with tubulin or DNA gyrase, leveraging structural analogs like 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol .
- ROS modulation : Quantitate reactive oxygen species (ROS) generation in cancer cell lines (e.g., MCF-7) via fluorometric assays (DCFH-DA probe) to link oxadiazole-mediated oxidative stress to apoptosis .
Q. How can computational models predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity) and permeability (e.g., blood-brain barrier penetration) based on substituent effects .
- Molecular dynamics simulations : Analyze interactions with cytochrome P450 enzymes to predict metabolic stability and potential drug-drug interactions .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS in plasma samples from animal models to explain discrepancies .
- Dose-response optimization : Adjust dosing regimens using pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for bioavailability limitations .
Data Interpretation and Optimization
Q. How should researchers address low reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Reaction monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation (e.g., hydrazide cyclization) and optimize reaction timelines .
- Quality-by-design (QbD) : Apply factorial design experiments to identify critical parameters (e.g., temperature, solvent polarity) affecting yield .
Q. What structural modifications enhance the compound’s selectivity for bacterial vs. mammalian targets?
- Methodological Answer :
- SAR studies : Introduce electron-withdrawing groups (e.g., -CF) at the morpholine nitrogen to reduce mammalian cell toxicity while retaining antibacterial potency .
- Co-crystallization : Resolve X-ray structures of the compound bound to bacterial enzymes (e.g., DNA gyrase) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
